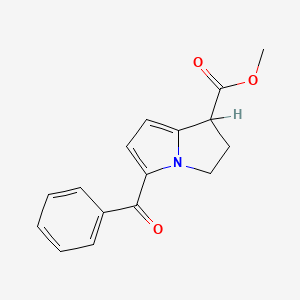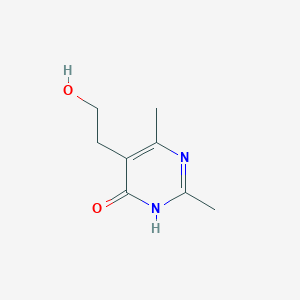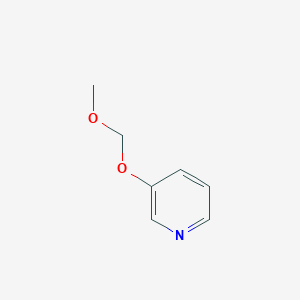
1,2,4,6,7-Pentachlorodibenzo-p-dioxin
Übersicht
Beschreibung
Polychlorinated dibenzodioxins (PCDDs) are a group of long-lived polyhalogenated organic compounds primarily of anthropogenic origin. They contribute to toxic, persistent organic pollution in the environment. Although inaccurately called “dioxins” for simplicity, every PCDD molecule contains a dibenzo-1,4-dioxin skeletal structure, with 1,4-dioxin as the central ring. These compounds bioaccumulate in humans and wildlife due to their lipophilic properties and may cause developmental disturbances and cancer. PCDD pollution results from synthetic processes over the past century, including organochloride-related manufacturing, chlorine-containing substance incineration (e.g., polyvinyl chloride), and chlorine bleaching of paper. Forest fires and volcanic eruptions also contribute, albeit to a lesser extent .
Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges, forming an aromatic diether. Chlorine atoms can attach to this structure at various positions (1–4 and 6–9). There are 75 different PCDD congeners, each representing related dioxin compounds .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Environmental Monitoring
1,2,4,6,7-Pentachlorodibenzo-p-dioxin (PCDD) and its congeners have been the subject of various studies focused on analytical chemistry and environmental monitoring. For example, reference infrared vapor-phase spectra of different PCDD isomers, including 1,2,4,6,7-PCDD, were recorded to aid in their chromatographic identification and differentiation (Grainger, Reddy, & Patterson, 1987).
Environmental Fate and Behavior
Research on the environmental fate of PCDDs includes studies on their distribution, photolysis, and degradation in various environments. For example, the fate of 1,2,4,6,7-PCDD in Canadian prairie soil was studied to understand its dissipation, leaching, and biodegradation (Friesen, Segstro, Webster, & Smith, 1990).
Toxicology and Biodegradation
The toxic effects and biodegradation of PCDDs have been extensively studied. For instance, the biotransformation of various PCDDs by the bacterium Sphingomonas wittichii RW1 has been examined, although it was found that 1,2,4,6,7-PCDD was not transformed by this strain (Nam, Kim, Schmidt, & Chang, 2006).
Health and Safety Research
Studies on PCDDs often focus on their impact on health and safety. For example, investigations into the effects of various PCDDs on immune function and toxicity have been conducted, though they may not specifically mention 1,2,4,6,7-PCDD (Holsapple, Snyder, Wood, & Morris, 1991).
Applications in Synthesis and Method Development
Synthesis of specific PCDD isomers for use as internal standards in analytical methods has been explored. For example, the synthesis of 1,2,3,4-tetrachloro-7-fluorodibenzo-p-dioxin as an internal standard for 2,3,7,8-tetrachlorodibenzo-p-dioxin analysis is relevant in this context (Chae, Albro, & McKinney, 1982).
Comparative Toxicity Studies
Comparative toxicity studies of different PCDDs, including 1,2,4,6,7-PCDD, provide insights into their relative hazardousness and assist in risk assessment. Such studies help understand the interactive effects of different PCDDs when present in mixtures (Stahl, Kettrup, & Rozman, 1992).
Eigenschaften
IUPAC Name |
1,2,4,6,7-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-7-11(8(4)16)19-10-6(15)3-5(14)9(17)12(10)18-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKDDGLKEYEVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074106 | |
| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |
CAS RN |
82291-35-8 | |
| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,7-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29B758D07Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3057459.png)





![N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B3057467.png)





